![molecular formula C16H17N5O4S B2508585 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921123-79-7](/img/structure/B2508585.png)
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Description
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that belongs to the class of tetrazole-containing compounds.
Scientific Research Applications
- The compound exhibits anti-inflammatory properties, which could be valuable in treating inflammatory conditions such as arthritis, asthma, and autoimmune diseases. Researchers are exploring its potential as a novel anti-inflammatory drug .
- Due to its unique structure, this compound can serve as a fluorescent probe. Scientists use it to label specific biological molecules (e.g., proteins, nucleic acids) for imaging and tracking within cells and tissues. Its fluorescence properties make it useful in bioimaging studies .
- Computational chemistry studies have investigated the chemical stability of this compound. Researchers use methods like B3LYP/6-311G to calculate HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. Understanding its stability aids in drug design and optimization .
- 4-Methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide inhibits monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation. MAO inhibitors have potential therapeutic applications in depression and neurodegenerative disorders .
- Chemists use this compound as a precursor in organic synthesis. It participates in alkylation reactions, leading to the creation of other organic compounds. Its versatility makes it valuable in designing new molecules .
- The compound’s biphenyl moiety contributes to its unique properties. Researchers explore its derivatives for applications in materials science, including liquid crystals, polymers, and organic electronics .
Anti-Inflammatory Agents
Fluorescent Probes
Chemical Stability Studies
Monoamine Oxidase Inhibitors
Organic Synthesis Precursor
Biphenyl Derivatives
properties
IUPAC Name |
4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-24-13-5-3-12(4-6-13)21-16(18-19-20-21)11-17-26(22,23)15-9-7-14(25-2)8-10-15/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUSSKHEBJEBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide |
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